3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-oate
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Overview
Description
3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oate is the steroid acid anion formed by proton loss from the carboxy group of 3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid; major micro-species at pH 7.3. It is a conjugate base of a 3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid.
Scientific Research Applications
Sterol Metabolism and Neuroactive Steroids
Sterols, including cholesterol and its metabolites, play crucial roles in various biological processes. Neurosteroids, for instance, are synthesized in the brain and are known for their involvement in modulating neurotransmitter receptors and neuronal signaling. The biosynthesis of neurosteroids involves enzymes like cytochrome P450 cholesterol side-chain cleavage (P450SCC), 5alpha-reductase, and 3alpha-hydroxysteroid dehydrogenase. These enzymes facilitate the conversion of cholesterol into neuroactive steroids, impacting cognitive functions, stress responses, and neural protection (Stoffel‐Wagner, 2001).
Oxysterols and Brain Function
Oxysterols, oxygenated derivatives of cholesterol, such as 24(S)-hydroxycholesterol (24S-HC), are significant in brain cholesterol metabolism. 24S-HC is involved in the removal of cholesterol from the brain and has been shown to modulate neuronal signaling pathways, including those mediated by NMDA receptors. This suggests a role in brain plasticity and potentially in neurodegenerative diseases (Sun et al., 2016).
Sterol Oxides in Health and Disease
Sterol oxides, which form during the oxidation of cholesterol, have been studied for their potential health implications. These oxides are found in cholesterol-rich foods and may contribute to various pathologies, including atherosclerosis and inflammation. Understanding the formation and impact of sterol oxides is crucial for assessing dietary risks and the development of food processing methods that minimize their presence (Finocchiaro & Richardson, 1983).
Properties
Molecular Formula |
C27H45O6- |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(6R)-3-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoate |
InChI |
InChI=1S/C27H46O6/c1-14(5-8-21(29)15(2)25(32)33)18-6-7-19-24-20(13-23(31)27(18,19)4)26(3)10-9-17(28)11-16(26)12-22(24)30/h14-24,28-31H,5-13H2,1-4H3,(H,32,33)/p-1/t14-,15?,16+,17-,18-,19+,20+,21?,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
FAYYTQMQTAKHRM-QDVPYJSNSA-M |
Isomeric SMILES |
C[C@H](CCC(C(C)C(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(C)C(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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